molecular formula C6H14FN B13197786 (2-Fluoroethyl)(methyl)propylamine

(2-Fluoroethyl)(methyl)propylamine

Cat. No.: B13197786
M. Wt: 119.18 g/mol
InChI Key: WIJHKPIBAVVEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoroethyl)(methyl)propylamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound, specifically, has a fluoroethyl group, a methyl group, and a propyl group attached to the nitrogen atom, making it a secondary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoroethyl)(methyl)propylamine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of 2-fluoroethylamine with methylpropylamine under controlled conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack on the fluoroethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoroethyl)(methyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Amides, nitriles

    Reduction: Simpler amines, hydrocarbons

    Substitution: Various substituted amines

Scientific Research Applications

(2-Fluoroethyl)(methyl)propylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoroethyl)(methyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methylpropylamine: Lacks the fluoroethyl group, making it less reactive in certain chemical reactions.

    Fluoroethylamine: Contains only the fluoroethyl group, resulting in different chemical and biological properties.

    Ethylmethylamine: Similar structure but without the fluorine atom, leading to different reactivity and applications.

Uniqueness

(2-Fluoroethyl)(methyl)propylamine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H14FN

Molecular Weight

119.18 g/mol

IUPAC Name

N-(2-fluoroethyl)-N-methylpropan-1-amine

InChI

InChI=1S/C6H14FN/c1-3-5-8(2)6-4-7/h3-6H2,1-2H3

InChI Key

WIJHKPIBAVVEKI-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.